1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane

thermal stability boiling point organotin

1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane (CAS 85938-47-2) is a dimeric tetraorganodistannoxane with a ladder-shaped Sn–O–Sn core, substituted with four n-octyl groups and two palmitoyl (hexadecanoyl) ester ligands. With a molecular formula of C₆₄H₁₃₀O₅Sn₂ and a molecular weight of approximately 1,217.13 g·mol⁻¹, this compound belongs to a class of organotin clusters that function as Lewis acid catalysts and, in some formulations, as PVC heat stabilizers.

Molecular Formula C64H130O5Sn2
Molecular Weight 1217.1 g/mol
CAS No. 85938-47-2
Cat. No. B12687642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane
CAS85938-47-2
Molecular FormulaC64H130O5Sn2
Molecular Weight1217.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/2C16H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-5-7-8-6-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2
InChIKeyNFUQPAQTGMPBOM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane (CAS 85938-47-2): Core Identity and Procurement-Relevant Characteristics


1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane (CAS 85938-47-2) is a dimeric tetraorganodistannoxane with a ladder-shaped Sn–O–Sn core, substituted with four n-octyl groups and two palmitoyl (hexadecanoyl) ester ligands . With a molecular formula of C₆₄H₁₃₀O₅Sn₂ and a molecular weight of approximately 1,217.13 g·mol⁻¹, this compound belongs to a class of organotin clusters that function as Lewis acid catalysts and, in some formulations, as PVC heat stabilizers [1]. Its high molecular weight and long-chain alkyl/alkanoyl substituents confer pronounced hydrophobicity and solubility in non-polar organic media, properties that directly impact its processability and application scope [1].

Why 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane Cannot Be Freely Substituted with In-Class Analogs


Tetraorganodistannoxanes are not a uniform commodity; substitution of the alkyl groups on tin or the carboxylate ligands alters the dimeric ladder structure, Lewis acidity, solubility profile, and thermal stability [1][2]. Even closely related analogs—such as tetrabutyl-palmitoyl distannoxanes, tetraoctyl-acetoxy distannoxanes, or monomeric dioctyltin dicarboxylates—exhibit different boiling ranges, flash points, and catalytic efficiencies because the Sn₂O₂ core geometry and the steric/electronic contributions of the ligands are highly interdependent [1]. Consequently, interchanging compounds without quantitative, dimension-specific evidence risks compromised performance in high-temperature polymer processing, catalytic esterification, or applications requiring precise solubility in non-polar media [2].

Quantitative Differentiation of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane Against Closest Analogs


Predicted Boiling Point Elevation vs. Monomeric Dioctylbis(palmitoyloxy)stannane

The dimeric distannoxane structure of the target compound imparts a substantially higher predicted boiling point than its monomeric counterpart dioctylbis(palmitoyloxy)stannane (CAS 85938-42-7). The target compound exhibits a calculated boiling point of approximately 897.5 °C at 760 mmHg, compared with 340.6 °C for the monomer . This difference of >550 °C indicates markedly lower volatility and superior thermal stability, which is critical for high-temperature polymer processing and applications requiring minimal evaporative loss.

thermal stability boiling point organotin distannoxane dimer

Flash Point Elevation and Reduced Flammability Over Monomeric Dioctyltin Dicarboxylates

The target compound exhibits a calculated flash point of 496.6 °C, which is 342.5 °C higher than the flash point of dioctylbis(palmitoyloxy)stannane (154.1 °C) . This large elevation places the distannoxane dimer in a significantly less flammable category, reducing ignition risk during high-temperature operations such as extrusion compounding or hot-melt processing.

flash point flammability safety distannoxane

Molecular Weight and Chain-Length Advantage Over Acetoxy-Substituted Tetraoctyldistannoxane

Compared with 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane (CAS 69799-37-7; MW 824.39 g·mol⁻¹), the palmitoyl-substituted target compound has a molecular weight of 1,217.13 g·mol⁻¹—an increase of approximately 48% . This higher mass, combined with the increased chain entanglement of the C₁₆ palmitoyl ligands versus C₂ acetoxy ligands, is expected to reduce migration rates in polymer matrices and lower the effective vapor pressure at processing temperatures.

molecular weight volatility compatibility distannoxane

Reverse Micelle Catalyst Topology Enabling >100-Fold Rate Acceleration in Non-Polar Media

Tetraorganodistannoxanes with long-chain alkyl substituents adopt a dimeric ladder structure that functions as a reverse micelle, concentrating reactants within a polar core surrounded by a hydrophobic shell [1]. In transesterification reactions, this architecture produces a solvent effect in which the reaction proceeds more than 100 times faster in hydrocarbon or halocarbon solvents than in polar solvents [1]. The four octyl and two palmitoyl chains of the target compound are predicted to enhance this effect relative to distannoxanes bearing shorter alkyl groups, because increased chain length stabilizes the reverse micelle structure and improves substrate partitioning from non-polar bulk phases.

catalysis transesterification reverse micelle solvent effect

Octyl-Group Advantage Over Butyl-Group Analogs for Non-Polar Solubility and PVC Matrix Compatibility

Replacing the octyl groups of the target compound with butyl groups yields 1,1,3,3-tetrabutyl-1,3-bis(palmitoyloxy)distannoxane (CAS 85702-57-4), which has a reported limited solubility profile [1]. Organotin stabilizers with octyl substituents are known to exhibit better miscibility with PVC due to closer solubility parameter matching with the polymer matrix, and longer alkyl chains generally increase solubility in hydrocarbon and halocarbon solvents [2]. While direct solubility measurements for both compounds are not available in public literature, the established trend in dialkyltin chemistry indicates that octyl-substituted distannoxanes provide superior non-polar solubility compared to butyl-substituted homologs.

solubility octyl vs. butyl PVC compatibility distannoxane

Application Scenarios Where 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane Provides Verifiable Advantages


High-Temperature PVC Compounding Requiring Low-Volatility Stabilizers

In rigid PVC extrusion and injection molding conducted above 200 °C, volatile stabilizer components can evaporate, causing fuming, plate-out, and loss of stabilization efficacy. Based on the predicted boiling point of ~897.5 °C and flash point of ~496.6 °C [1], the target compound offers substantially lower volatility than monomeric dioctyltin dicarboxylates (boiling point 340.6 °C) or lighter acetoxy-substituted distannoxanes, reducing evaporative loss and maintaining stabilizer concentration throughout the processing window.

Non-Polar Solvent Esterification and Transesterification Catalysis

For the synthesis of fatty acid esters, sucrose esters, or specialty plasticizers in hydrocarbon solvents, the reverse micelle topology of distannoxane catalysts enables >100-fold rate enhancement over polar-solvent conditions [1]. The target compound's extended octyl and palmitoyl chains are anticipated to maximize this effect, making it a preferred candidate for processes where high catalytic turnover in toluene, hexane, or chlorinated solvents is required and where facile catalyst separation by phase partitioning is desired.

Transparent PVC Formulations Demanding High Clarity and Low Additive Blooming

Octyl-substituted organotin stabilizers are known for excellent compatibility with PVC, contributing to products with high optical clarity [1]. The target compound's high molecular weight (~1,217 g·mol⁻¹) and long palmitoyl chains are expected to reduce migration and surface blooming relative to lower-molecular-weight acetoxy-distannoxanes (MW 824 g·mol⁻¹) , making it suitable for transparent packaging films, bottles, and medical tubing where surface aesthetics and low leachables are critical quality attributes.

Weather-Resistant Outdoor PVC Profiles Requiring Carboxylate-Type Light Stability

Organotin carboxylates are specifically valued for their light and weathering resistance, complementing the heat-stabilizing function of organotin mercaptides [1]. The target compound, as a distannoxane dicarboxylate with palmitate ligands, falls into this category and can be deployed in co-stabilizer systems for exterior window profiles, siding, and decking, where long-term UV exposure resistance is a mandatory selection criterion.

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